molecular formula C32H44O9 B10788651 GanodericacidH

GanodericacidH

Cat. No.: B10788651
M. Wt: 572.7 g/mol
InChI Key: YCXUCEXEMJPDRZ-BMGOZAEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid H is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi. This compound belongs to a class of highly oxygenated lanostane-type triterpenoids, which are known for their diverse pharmacological activities. Ganoderic acid H has been extensively studied for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and hepatoprotective properties .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce additional oxygen functionalities.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketone and aldehyde groups.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of ganoderic acid H with enhanced biological activities. For example, oxidation can lead to the formation of ganoderic acid derivatives with improved anti-tumor properties .

Scientific Research Applications

Ganoderic acid H has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

  • Ganoderic acid A
  • Ganoderic acid B
  • Ganoderic acid C
  • Ganoderic acid D
  • Ganoderic acid F

Each of these compounds has distinct pharmacological properties, making them valuable for different therapeutic applications .

Properties

Molecular Formula

C32H44O9

Molecular Weight

572.7 g/mol

IUPAC Name

(6R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21?,22+,27-,30+,31+,32+/m1/s1

InChI Key

YCXUCEXEMJPDRZ-BMGOZAEQSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

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